molecular formula C16H12ClFN2O2 B12204089 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B12204089
M. Wt: 318.73 g/mol
InChI Key: UDNNFSVJWRDNBF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a 4-fluorophenylamino group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated reagent is used.

    Attachment of the 4-Fluorophenylamino Group: This is typically done through an amination reaction using a fluorinated aromatic amine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications are explored due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-Chlorobutyl)pyrrolidine-2,5-dione: Similar core structure but different substituents.

    2-Amino-5-chlorophenyl (4-fluorophenyl)methanone: Different core structure but similar substituents.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H12ClFN2O2

Molecular Weight

318.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H12ClFN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2

InChI Key

UDNNFSVJWRDNBF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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